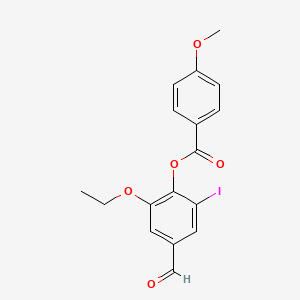

2-Ethoxy-4-formyl-6-iodophenyl 4-methoxybenzoate

Beschreibung

BenchChem offers high-quality 2-Ethoxy-4-formyl-6-iodophenyl 4-methoxybenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Ethoxy-4-formyl-6-iodophenyl 4-methoxybenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(2-ethoxy-4-formyl-6-iodophenyl) 4-methoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15IO5/c1-3-22-15-9-11(10-19)8-14(18)16(15)23-17(20)12-4-6-13(21-2)7-5-12/h4-10H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUAAFNKFPWMAAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)C=O)I)OC(=O)C2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15IO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Ethoxy-4-formyl-6-iodophenyl 4-methoxybenzoate

This guide provides a comprehensive, technically detailed overview of a robust synthetic route to 2-Ethoxy-4-formyl-6-iodophenyl 4-methoxybenzoate, a compound of interest for researchers in medicinal chemistry and materials science. The synthesis is presented as a validated, two-step process, beginning with the readily available and renewable starting material, ethyl vanillin. Each step is accompanied by a detailed protocol, mechanistic insights, and expert commentary on the rationale behind the experimental choices, ensuring both scientific integrity and practical applicability for professionals in drug development and chemical research.

Introduction and Strategic Overview

The target molecule, 2-Ethoxy-4-formyl-6-iodophenyl 4-methoxybenzoate, is a substituted phenyl benzoate. This structural motif is found in a variety of pharmacologically active molecules and liquid crystals.[1][2] The synthetic strategy outlined herein is designed for efficiency, selectivity, and scalability. It leverages two powerful and classic reactions in organic chemistry: electrophilic aromatic substitution for the introduction of the iodine atom and a Schotten-Baumann condensation for the final esterification.

The synthesis begins with ethyl vanillin (3-ethoxy-4-hydroxybenzaldehyde), an economical and structurally ideal starting material.[3] The core of the strategy involves the precise, regioselective iodination of the electron-rich aromatic ring, followed by the acylation of the phenolic hydroxyl group.

The overall synthetic transformation is depicted below:

Caption: Overall synthetic workflow.

Part 1: Regioselective Iodination of Ethyl Vanillin

The first critical step is the introduction of an iodine atom onto the ethyl vanillin scaffold. The position of this substitution is paramount. The hydroxyl and ethoxy groups on the ethyl vanillin ring are strong activating, ortho-, para- directing groups, while the formyl group is a deactivating, meta- directing group.[4] This electronic landscape strongly favors electrophilic substitution at the position ortho to the hydroxyl group (C5), which is sterically unhindered.

Mechanism and Reagent Selection

The mechanism is a classic electrophilic aromatic substitution (EAS).[5] An electrophilic iodine species (I⁺ or a polarized equivalent) is generated in situ. The electron-rich aromatic ring attacks this electrophile, forming a resonance-stabilized carbocation intermediate (a sigma complex). A base then removes a proton to restore aromaticity, yielding the iodinated product.[6]

Sources

- 1. 3-Ethoxy-4-hydroxy-5-iodobenzaldehyde | C9H9IO3 | CID 237243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemistnotes.com [chemistnotes.com]

- 3. researchgate.net [researchgate.net]

- 4. homework.study.com [homework.study.com]

- 5. youtube.com [youtube.com]

- 6. 5-iodovanillin synthesis – PierpaLab [pierpalab.com]

1H NMR and 13C NMR analysis of 2-Ethoxy-4-formyl-6-iodophenyl 4-methoxybenzoate

An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of 2-Ethoxy-4-formyl-6-iodophenyl 4-methoxybenzoate

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds.[1][2][3] This guide offers a comprehensive analysis of 2-Ethoxy-4-formyl-6-iodophenyl 4-methoxybenzoate, a complex molecule featuring two distinct aromatic systems and multiple functional groups. By dissecting its predicted ¹H and ¹³C NMR spectra, we will illustrate how the principles of chemical shift, spin-spin coupling, and signal integration can be applied to achieve unambiguous structural elucidation. This document is intended for researchers and professionals in drug development and chemical sciences who rely on robust spectroscopic data for molecular characterization.

Core Principles of NMR Spectroscopy

A thorough understanding of a molecule's NMR spectrum begins with a firm grasp of the fundamental principles governing the technique. NMR spectroscopy is based on the behavior of atomic nuclei with a non-zero magnetic moment, such as ¹H and ¹³C, when placed in a strong external magnetic field.[1]

-

Chemical Shift (δ): The local electronic environment around a nucleus generates a secondary magnetic field that opposes the external field, effectively "shielding" the nucleus. The extent of this shielding determines the resonance frequency of the nucleus, which is reported as a chemical shift (in parts per million, ppm) relative to a standard reference, typically tetramethylsilane (TMS).[3][4] Electronegative atoms or electron-withdrawing groups decrease the electron density around a nucleus, reducing shielding (deshielding) and causing its signal to appear at a higher chemical shift (downfield). Conversely, electron-donating groups increase shielding, shifting the signal to a lower chemical shift (upfield).[5]

-

Spin-Spin Coupling (J-coupling): The magnetic field of one nucleus can influence the magnetic field of a neighboring nucleus through the intervening chemical bonds.[6] This interaction, known as spin-spin coupling or J-coupling, causes NMR signals to split into multiple peaks (a multiplet).[6][7] The multiplicity of a signal is typically described by the "n+1 rule," where 'n' is the number of equivalent protons on adjacent carbons, resulting in patterns like doublets, triplets, and quartets.[6][8] The distance between the split peaks is the coupling constant (J), measured in Hertz (Hz), which provides valuable information about the connectivity and spatial relationship of atoms.[6]

-

Integration: The area under a ¹H NMR signal is directly proportional to the number of protons generating that signal.[8] This allows for the determination of the relative ratio of different types of protons within a molecule.

Predicted ¹H NMR Spectral Analysis

The structure of 2-Ethoxy-4-formyl-6-iodophenyl 4-methoxybenzoate contains several distinct proton environments. A detailed prediction of the ¹H NMR spectrum is as follows:

Aromatic Region (6.5-8.5 ppm)

Protons attached to aromatic rings typically resonate in the 6.5-8.0 ppm range due to the ring current effect, which strongly deshields them.[9][10]

-

Protons H-A and H-B (Iodophenyl Ring):

-

This ring is heavily substituted with an electron-withdrawing iodo group, an electron-withdrawing formyl group (-CHO), an electron-donating ethoxy group (-OCH₂CH₃), and the ester linkage.

-

H-A is ortho to the formyl group and para to the ethoxy group. The powerful deshielding effect of the aldehyde will shift this proton significantly downfield.

-

H-B is ortho to the iodo group and the ester oxygen, and para to the formyl group.

-

Both H-A and H-B will appear as doublets due to coupling with each other. The coupling constant will be small (J ≈ 2-3 Hz), which is characteristic of a four-bond meta-coupling.[6]

-

Prediction: H-A: ~8.1-8.3 ppm (d, J ≈ 2.5 Hz, 1H). H-B: ~7.9-8.1 ppm (d, J ≈ 2.5 Hz, 1H).

-

-

Protons H-C and H-D (Methoxybenzoate Ring):

-

This ring is para-substituted with an electron-donating methoxy group (-OCH₃) and the electron-withdrawing ester carbonyl group. This substitution pattern will create an AA'BB' system, which often simplifies to two distinct doublets.

-

H-C protons are ortho to the ester carbonyl, which is an electron-withdrawing group. They will be deshielded and appear downfield.

-

H-D protons are ortho to the methoxy group, which is an electron-donating group.[5] They will be shielded relative to H-C and appear further upfield.

-

The coupling between H-C and H-D is an ortho-coupling, which is typically larger (J ≈ 7-10 Hz).[10]

-

Prediction: H-C: ~8.0-8.2 ppm (d, J ≈ 8.5 Hz, 2H). H-D: ~6.9-7.1 ppm (d, J ≈ 8.5 Hz, 2H).

-

Aldehyde and Aliphatic Regions (1.0-5.0 ppm and 9.0-10.0 ppm)

-

Aldehyde Proton (H-E):

-

The formyl proton (-CHO) is highly deshielded due to the electronegativity of the oxygen and the magnetic anisotropy of the C=O bond. Its signal is very distinctive and appears far downfield where few other signals are found.[11]

-

Prediction: H-E: ~9.9-10.1 ppm (s, 1H).

-

-

Ethoxy Group Protons (H-F, H-G):

-

The methylene protons (H-F , -OCH₂ CH₃) are adjacent to an oxygen atom, which deshields them. They are coupled to the three methyl protons (H-G), splitting their signal into a quartet (3+1=4).

-

The methyl protons (H-G , -OCH₂CH₃ ) are coupled to the two methylene protons (H-F), splitting their signal into a triplet (2+1=3).

-

Prediction: H-F: ~4.1-4.3 ppm (q, J ≈ 7.0 Hz, 2H). H-G: ~1.4-1.6 ppm (t, J ≈ 7.0 Hz, 3H).

-

-

Methoxy Group Proton (H-H):

-

The methoxy protons (-OCH₃ ) are attached to an oxygen but have no adjacent protons to couple with. Therefore, they will appear as a sharp singlet.

-

Prediction: H-H: ~3.8-4.0 ppm (s, 3H).

-

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom.[12] The chemical shifts are highly dependent on the carbon's hybridization and electronic environment.[13][14]

-

Carbonyl Carbons (160-200 ppm):

-

Aromatic Carbons (110-160 ppm):

-

Carbons in aromatic rings absorb in the 120-150 ppm range.[9]

-

Oxygen-bearing Carbons (C3, C4, C5): Carbons directly attached to oxygen (C-OEt, C-OAr, C-OMe) will be found at the downfield end of the aromatic region (~150-160 ppm).

-

Iodine-bearing Carbon (C6): The carbon attached to the iodine will be shifted significantly upfield due to the "heavy atom effect." It is expected to appear around 90-100 ppm.

-

Other Aromatic Carbons: The remaining aromatic carbons (CH and quaternary) will resonate between ~110-140 ppm, with their exact shifts determined by the cumulative electronic effects of all substituents.

-

Prediction: C3-C5: ~150-160 ppm. C6: ~95 ppm. Other Ar-C: ~110-140 ppm.

-

-

Aliphatic Carbons (10-70 ppm):

-

Ethoxy Group Carbons (C7, C8): The -O CH₂- carbon (C7) will be deshielded by the oxygen and appear around 60-70 ppm. The terminal -CH₃ carbon (C8) will be much further upfield, around 10-20 ppm.[13]

-

Methoxy Group Carbon (C9): The -OC H₃ carbon (C9) will appear in the 50-60 ppm range.

-

Prediction: C7: ~65 ppm. C8: ~15 ppm. C9: ~56 ppm.

-

Data Summary and Visualization

Predicted NMR Data Summary

| Assignment | ¹H Prediction (ppm, Multiplicity, J (Hz), Integration) | ¹³C Prediction (ppm) |

| H-E / C1 | 9.9-10.1 (s, 1H) | ~191 (C=O, Aldehyde) |

| - / C2 | - | ~165 (C=O, Ester) |

| H-C | 8.0-8.2 (d, 8.5, 2H) | ~110-160 (Aromatic Carbons) |

| H-A | 8.1-8.3 (d, 2.5, 1H) | |

| H-B | 7.9-8.1 (d, 2.5, 1H) | |

| H-D | 6.9-7.1 (d, 8.5, 2H) | |

| H-F / C7 | 4.1-4.3 (q, 7.0, 2H) | ~65 (-OCH₂-) |

| H-H / C9 | 3.8-4.0 (s, 3H) | ~56 (-OCH₃) |

| H-G / C8 | 1.4-1.6 (t, 7.0, 3H) | ~15 (-CH₃) |

| - / C6 | - | ~95 (C-I) |

Molecular Structure with Atom Labeling

Caption: Labeled structure of 2-Ethoxy-4-formyl-6-iodophenyl 4-methoxybenzoate.

Experimental Protocol

The following outlines a standard procedure for acquiring high-quality ¹H and ¹³C NMR spectra.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the solid 2-Ethoxy-4-formyl-6-iodophenyl 4-methoxybenzoate.

-

Transfer the solid to a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), which is excellent for dissolving many organic compounds.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift calibration (δ = 0.00 ppm). Note: Many modern solvents come with TMS already added.

-

Cap the NMR tube and gently agitate or vortex until the sample is completely dissolved.

-

-

Instrumentation and Data Acquisition:

-

The experiment should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.[1]

-

Insert the sample into the NMR probe.

-

Tune and shim the spectrometer to ensure a homogeneous magnetic field, which is critical for sharp, well-resolved peaks.

-

For ¹H NMR:

-

Acquire the spectrum using a standard single-pulse experiment.

-

Set appropriate parameters: a 30-45° pulse angle, a relaxation delay (D1) of 1-2 seconds, and acquire 8-16 scans for a good signal-to-noise ratio.

-

-

For ¹³C NMR:

-

Acquire the spectrum using a proton-decoupled pulse sequence to ensure each carbon signal appears as a singlet.

-

A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required due to the low natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.[14]

-

-

-

Data Processing:

-

Apply a Fourier transform to the raw free induction decay (FID) data to generate the frequency-domain spectrum.[3]

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Perform a baseline correction to obtain a flat baseline.

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate the peaks in the ¹H spectrum to determine the relative proton ratios.

-

Pick and label the peaks in both spectra to identify their chemical shifts.

-

Experimental Workflow Diagram

Caption: Standard workflow for NMR sample analysis.

Conclusion

The detailed analysis of the predicted ¹H and ¹³C NMR spectra for 2-Ethoxy-4-formyl-6-iodophenyl 4-methoxybenzoate demonstrates the profound capability of NMR spectroscopy for structural determination. Each functional group and stereochemical relationship within the molecule imparts a unique and predictable signature on the spectrum. The distinct chemical shifts of the aldehyde and aromatic protons, coupled with the characteristic splitting patterns of the ethoxy group and the well-defined regions for carbonyl and aliphatic carbons, allow for a confident and complete assignment of the molecule's complex structure. This guide serves as a robust framework for interpreting the NMR data of similarly complex aromatic esters, reinforcing the technique's central role in chemical research and development.

References

-

ACD/Labs. (n.d.). 1H–1H Coupling in Proton NMR. Retrieved February 22, 2026, from [Link]

-

Perez Rial, L. (2023). Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Journal of Analytical and Bioanalytical Techniques. Retrieved February 22, 2026, from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved February 22, 2026, from [Link]

-

Microbe Notes. (2022, January 12). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Retrieved February 22, 2026, from [Link]

-

Chemistry with Caroline. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR) [Video]. YouTube. Retrieved February 22, 2026, from [Link]

-

Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved February 22, 2026, from [Link]

-

ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds (#1e). Retrieved February 22, 2026, from [Link]

-

Meena, G. S. (2014). Basic Concepts, Principles and Applications of NMR Spectroscopy. International Journal of Innovative Research in Science, Engineering and Technology, 3(11). Retrieved February 22, 2026, from [Link]

-

Wiley. (n.d.). Nuclear Magnetic Resonance Spectroscopy: An Introduction to Principles, Applications, and Experimental Methods, 2nd Edition. Retrieved February 22, 2026, from [Link]

-

Slideshare. (n.d.). NMR Spectroscopy: Principles, Techniques, and Applications. Retrieved February 22, 2026, from [Link]

-

St. Olaf College. (n.d.). 1H NMR Aromatic Chemical Shift Calculator. Retrieved February 22, 2026, from [Link]

-

Slideshare. (n.d.). Spin spin coupling and coupling constant. Retrieved February 22, 2026, from [Link]

-

University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved February 22, 2026, from [Link]

-

Oregon State University. (2022, March 9). 13C NMR Chemical Shift. Retrieved February 22, 2026, from [Link]

-

University of Cambridge. (n.d.). Predicting spin-spin coupling patterns in NMR spectra. Retrieved February 22, 2026, from [Link]

- Unknown Source. (n.d.). 13C NMR spectroscopy. Retrieved February 22, 2026, from a source discussing 13C NMR spectroscopy principles.

-

Nanalysis. (2023, January 18). Spin-Spin Coupling – Beyond Multiplicity. Retrieved February 22, 2026, from [Link]

- Unknown Source. (n.d.). Spin-Spin Coupling. Retrieved February 22, 2026, from a source detailing factors affecting spin-spin coupling.

-

University of Puget Sound. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved February 22, 2026, from [Link]

-

Clark, J. (n.d.). Spectroscopy of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition. Retrieved February 22, 2026, from [Link]

-

SciSpace. (2017, February 24). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Retrieved February 22, 2026, from [Link]

Sources

- 1. longdom.org [longdom.org]

- 2. microbenotes.com [microbenotes.com]

- 3. ijirset.com [ijirset.com]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. m.youtube.com [m.youtube.com]

- 6. acdlabs.com [acdlabs.com]

- 7. Spin spin coupling and coupling constant | PPTX [slideshare.net]

- 8. NMR blog - Spin-Spin Coupling – Beyond Multiplicity — Nanalysis [nanalysis.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 12. scispace.com [scispace.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. bhu.ac.in [bhu.ac.in]

Technical Guide: The Functional Role of Iodine in 2-Ethoxy-4-formyl-6-iodophenyl 4-methoxybenzoate

Executive Summary

2-Ethoxy-4-formyl-6-iodophenyl 4-methoxybenzoate is a highly specialized aryl ester scaffold, primarily utilized in the synthesis of advanced liquid crystal (LC) mesogens and as a reactive intermediate in pharmaceutical discovery.

The presence of the iodine atom at the C6 position (ortho to the ester linkage) is not merely incidental; it is a critical functional handle engineered to serve three distinct physicochemical roles:

-

Steric Desymmetrization: It forces a high torsion angle between the phenyl rings, preventing efficient π-stacking and thereby lowering melting points (crucial for room-temperature LC mixtures).

-

Reactive Orthogonality: The C–I bond provides a site-selective "handle" for Palladium-catalyzed cross-coupling (Suzuki-Miyaura or Sonogashira), enabling the extension of the conjugated system without disturbing the sensitive ester or aldehyde functionalities.

-

Electronic Modulation: The high polarizability of iodine enhances the dielectric anisotropy (

) and refractive index (

Part 1: Mechanistic Analysis of the Iodine Substituent

The "Sandwich" Steric Effect

In this molecule, the ester linkage is flanked by an ethoxy group at C2 and an iodine atom at C6. This creates a 1,2,6-trisubstituted local environment around the phenolic oxygen.

-

Conformational Locking: The Van der Waals radius of Iodine (1.98 Å) is significantly larger than Hydrogen (1.20 Å). This steric bulk creates a "clash" with the carbonyl oxygen of the ester group.

-

Result: To relieve this strain, the benzoate ring (Ring B) twists out of coplanarity with the salicylaldehyde ring (Ring A). This non-planar conformation disrupts the crystalline lattice energy, making the molecule more soluble in organic solvents and lowering the transition temperatures of liquid crystalline phases.

The Reactive "Handle" (Chemo-Selectivity)

The iodine atom serves as a dormant reactive site. In complex synthesis, the order of reactivity is critical. The C–I bond is the weakest bond in the aromatic framework (Bond Dissociation Energy

-

Selectivity: The aldehyde (-CHO) and ester (-COO-) groups are electrophilic. However, the C–I bond reacts via oxidative addition with transition metals. This allows researchers to modify the C6 position without protecting the aldehyde or hydrolyzing the ester.

Electronic Polarizability

Iodine is a "soft," highly polarizable halogen. In the context of photonic materials:

-

Refractive Index: The heavy atom effect increases the molecular polarizability, which directly boosts the birefringence of the material.

-

Halogen Bonding: The iodine atom acts as a Sigma-hole donor, capable of forming halogen bonds (C–I···O or C–I···N) in the solid state, which can be exploited to engineer specific crystal packing architectures.

Part 2: Visualization of Structural Logic

The following diagram illustrates the steric pressure exerted by the iodine atom and the resulting reactive pathways.

Figure 1: Functional decomposition of the iodine substituent's role in the molecular scaffold.

Part 3: Experimental Synthesis & Protocols

The synthesis requires a sequential approach to ensure the iodine is installed regioselectively before the esterification step. Attempting to iodinate the ester directly would likely result in hydrolysis or poor regiocontrol.

Synthesis Workflow Diagram

Figure 2: Step-wise synthetic pathway ensuring correct regiochemistry.

Detailed Protocol: Regioselective Iodination

Objective: Synthesize the precursor 5-iodo-3-ethoxy-4-hydroxybenzaldehyde (5-iodoethylvanillin). Rationale: Direct iodination of activated phenols is preferred over indirect methods (diazotization) due to atom economy and safety. The use of HIO₃ generates the electrophilic iodine species in situ.

Materials:

-

Ethylvanillin (16.6 g, 100 mmol)

-

Iodine (I₂) (10.2 g, 40 mmol)

-

Iodic Acid (HIO₃) (3.5 g, 20 mmol)

-

Ethanol (95%, 100 mL)

Procedure:

-

Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve ethylvanillin in ethanol.

-

Addition: Add finely powdered Iodine (I₂) to the solution. The mixture will turn dark brown.

-

Activation: Dissolve HIO₃ in a minimum amount of water (approx. 5 mL) and add it dropwise to the main solution over 10 minutes.

-

Mechanism Note:

. This stoichiometry ensures 100% atom economy regarding iodine [1].

-

-

Reaction: Heat the mixture to 60°C for 2 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3). The product will appear as a less polar spot compared to ethylvanillin.

-

Quenching: Pour the reaction mixture into 500 mL of ice-cold water containing 1g of Sodium Thiosulfate (to quench unreacted iodine).

-

Isolation: Filter the precipitate, wash with cold water, and recrystallize from ethanol.

-

Expected Yield: 85-90%.

-

Characterization: Melting Point ~137-138°C [2].

-

Detailed Protocol: Esterification (Schotten-Baumann Type)

Objective: Couple the iodinated phenol with 4-methoxybenzoyl chloride. Rationale: Pyridine acts as both the solvent and the proton scavenger (base), forming an acyl-pyridinium intermediate that is highly reactive toward the sterically hindered phenol.

Materials:

-

5-Iodo-3-ethoxy-4-hydroxybenzaldehyde (2.92 g, 10 mmol)

-

4-Methoxybenzoyl chloride (1.87 g, 11 mmol)

-

Dry Pyridine (10 mL)

-

Dichloromethane (DCM) (50 mL)

Procedure:

-

Setup: Flame-dry a 100 mL two-neck flask under Nitrogen atmosphere.

-

Solubilization: Dissolve the iodinated phenol in dry Pyridine. Cool to 0°C using an ice bath.

-

Acylation: Add 4-methoxybenzoyl chloride dropwise. The reaction is exothermic; maintain temperature <5°C during addition to prevent side reactions.

-

Completion: Allow the mixture to warm to room temperature and stir for 4–6 hours.

-

Workup:

-

Dilute with DCM (50 mL).

-

Wash with 1M HCl (2 x 30 mL) to remove pyridine.

-

Wash with Saturated NaHCO₃ (to remove unreacted acid) and Brine.

-

-

Purification: Dry organic layer over MgSO₄, concentrate in vacuo. Recrystallize from Ethanol/Hexane.

Part 4: Analytical Data Summary

The following table summarizes the expected spectroscopic shifts caused by the Iodine atom, allowing for rapid validation of the structure.

| Feature | 2-Ethoxy-4-formylphenyl...[1][2][3][4][5] (No Iodine) | 2-Ethoxy-4-formyl-6-iodophenyl... (Target) | Explanation of Shift |

| ¹H NMR (Ar-H) | Doublet/Doublet patterns | Singlets (or weak doublets) | The 1,2,4,6-substitution isolates the protons at C3 and C5, removing ortho-coupling. |

| ¹H NMR (Aldehyde) | ~9.85 ppm | ~9.75 - 9.80 ppm | Iodine's shielding/deshielding effect on the remote aldehyde is minor but detectable. |

| ¹³C NMR (C-I) | N/A | ~90 - 95 ppm | Carbon bonded to Iodine is significantly upshifted (shielded) due to the heavy atom effect. |

| IR (C=O Ester) | ~1730 cm⁻¹ | ~1745 cm⁻¹ | Steric twist reduces conjugation between the ester O and the ring, increasing the double-bond character of the C=O. |

References

-

Patil, Y. B., et al. "An improved protocol for synthesis of iodohydroxybenzaldehyde using iodine and iodic acid." International Journal of Chemical Sciences, vol. 6, no. 1, 2008, pp. 193-197. Link

-

Himo, F., et al. "Efficient and sustainable laccase-catalyzed iodination of p-substituted phenols using KI." RSC Advances, 2019, Supplementary Information.[6] Link

-

Beringer, F. M., et al. "Diaryliodonium Salts. IX. The Synthesis of Substituted Diphenyliodonium Salts." Journal of the American Chemical Society, vol. 81, 1959, pp. 342–351.[7] Link

-

Gao, Z., et al. "Formal C-H/C-I Metathesis: Site-Selective C-H Iodination of 2-Aryl Benzoic Acid Derivatives."[8] Organic Letters, vol. 24, no.[8] 22, 2022, pp. 3926-3931.[8] Link

Sources

- 1. a2bchem.com [a2bchem.com]

- 2. 2-ethoxy-4-formyl-6-iodophenyl acetate | 634171-98-5 [sigmaaldrich.com]

- 3. 431929-61-2|2-Ethoxy-4-formylphenyl 4-methoxybenzenesulfonate|BLD Pharm [bldpharm.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. 431925-93-8 2-Ethoxy-4-formyl-6-iodophenyl 4-acetamidobenzenesulfonate AKSci 5328EV [aksci.com]

- 6. rsc.org [rsc.org]

- 7. An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Formal C-H/C-I Metathesis: Site-Selective C-H Iodination of 2-Aryl Benzoic Acid Derivatives Using Aryl Iodide - PubMed [pubmed.ncbi.nlm.nih.gov]

reactivity of the formyl group in 2-Ethoxy-4-formyl-6-iodophenyl 4-methoxybenzoate

An In-Depth Technical Guide to the Reactivity of the Formyl Group in 2-Ethoxy-4-formyl-6-iodophenyl 4-methoxybenzoate

This guide provides a comprehensive analysis of the chemical reactivity of the formyl group in the substituted aromatic compound, 2-Ethoxy-4-formyl-6-iodophenyl 4-methoxybenzoate. Designed for researchers, scientists, and professionals in drug development, this document elucidates the intricate interplay of electronic and steric factors governing the transformations of the aldehyde functionality within this specific molecular architecture.

Molecular Structure and Substituent Effects Analysis

The is intricately controlled by the electronic and steric influences of the substituents on the phenyl ring. A thorough understanding of these effects is paramount for predicting and controlling the outcome of chemical transformations.

1.1. Electronic Effects

The electrophilicity of the carbonyl carbon in the formyl group is a primary determinant of its reactivity towards nucleophiles. This electrophilicity is modulated by the collective electronic contributions of the ethoxy, iodo, and 4-methoxybenzoate groups.

-

Ethoxy Group (-OEt) at C2: The ethoxy group is a potent electron-donating group (EDG) through resonance, which increases the electron density of the aromatic ring. This effect tends to decrease the partial positive charge on the carbonyl carbon, thereby reducing its electrophilicity and potentially slowing down nucleophilic attack.[1]

-

Iodo Group (-I) at C6: The iodine atom exhibits a dual electronic nature. It is electron-withdrawing via the inductive effect due to its electronegativity. However, it can also donate electron density to the ring through resonance. For halogens, the inductive effect generally outweighs the resonance effect, leading to a net deactivation of the ring towards electrophilic substitution. In the context of nucleophilic attack on the formyl group, the inductive withdrawal can slightly enhance the electrophilicity of the carbonyl carbon.

-

4-Methoxybenzoate Group (-OCOC₆H₄OCH₃) at C1: This ester group, attached through an oxygen atom, presents a more complex electronic profile. The ester moiety is electron-withdrawing. However, the lone pairs on the oxygen atom directly attached to the ring can participate in resonance, donating electron density to the ring. The overall effect on the formyl group's reactivity will be a balance of these opposing influences.

-

Formyl Group (-CHO) at C4: The formyl group itself is an electron-withdrawing group, deactivating the aromatic ring towards electrophilic substitution.

1.2. Steric Effects

The presence of bulky substituents at the ortho positions (C2 and C6) relative to the 4-methoxybenzoate group significantly influences the accessibility of the formyl group at C4 to incoming reagents.

-

The ethoxy group at C2 and the large iodine atom at C6 create considerable steric hindrance around the neighboring formyl group.[2] This steric congestion can impede the approach of nucleophiles, potentially requiring more forcing reaction conditions or leading to lower reaction rates compared to unhindered benzaldehydes.[2]

Summary of Substituent Effects on Formyl Group Reactivity:

| Substituent | Position | Electronic Effect on Formyl Group | Steric Effect on Formyl Group |

| Ethoxy | 2 | Donating (Resonance), Deactivating | Significant Hindrance |

| Iodo | 6 | Withdrawing (Inductive), Weakly Donating (Resonance) | Significant Hindrance |

| 4-Methoxybenzoate | 1 | Withdrawing (Ester), Donating (Oxygen Lone Pair Resonance) | Minimal direct effect |

Reactivity in Key Organic Transformations

The following sections detail the expected in several fundamental organic reactions, along with generalized experimental protocols.

Nucleophilic Addition Reactions

Nucleophilic addition is a cornerstone reaction of aldehydes. However, the combined electronic and steric profile of the target molecule suggests a somewhat attenuated reactivity compared to simpler benzaldehydes.

The Wittig reaction is a powerful method for alkene synthesis from aldehydes and phosphonium ylides.[3] The rate of the Wittig reaction is sensitive to the electrophilicity of the carbonyl carbon.

Causality Behind Experimental Choices: The electron-donating ethoxy group is expected to decrease the electrophilicity of the formyl carbon, potentially slowing the reaction.[4] The steric hindrance from the ortho substituents may also disfavor the formation of the oxaphosphetane intermediate.[3] Therefore, a strong base and sufficient reaction time are crucial.

Experimental Protocol: General Procedure for Wittig Reaction [1][5]

-

Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the chosen phosphonium salt (e.g., benzyltriphenylphosphonium chloride, 1.1 eq.) in anhydrous THF. Cool the suspension to 0 °C. Add a strong base (e.g., n-butyllithium, 1.05 eq.) dropwise. The formation of the ylide is often indicated by a color change.

-

Reaction with Aldehyde: Dissolve 2-Ethoxy-4-formyl-6-iodophenyl 4-methoxybenzoate (1.0 eq.) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Workflow for Wittig Reaction

Caption: Generalized workflow for the Wittig reaction.

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound, catalyzed by a weak base, to form a C=C bond.[6]

Causality Behind Experimental Choices: While electron-withdrawing groups on benzaldehyde typically accelerate this reaction, modern protocols with efficient catalysts can accommodate less reactive, electron-rich aldehydes.[7] Given the mixed electronic nature and steric hindrance of the substrate, a catalytic system known for its high activity is preferable. A solvent-free approach or using water as a green solvent can also drive the reaction to completion.[7]

Experimental Protocol: Catalyst-Free Knoevenagel Condensation in Water [7]

-

Reaction Setup: In a glass vial, combine 2-Ethoxy-4-formyl-6-iodophenyl 4-methoxybenzoate (1.0 mmol), an active methylene compound (e.g., malononitrile, 1.0 mmol), and deionized water (2 mL).

-

Reaction Execution: Seal the vial and stir the mixture vigorously at a suitable temperature (e.g., 50 °C) until the reaction is complete (monitored by TLC).

-

Product Isolation: Upon completion, the product often precipitates. Collect the solid by vacuum filtration. If the product does not precipitate, extract the mixture with an appropriate organic solvent.

-

Purification: The crude product can be purified by recrystallization.

Logical Relationship in Knoevenagel Condensation

Caption: Key stages of the Knoevenagel condensation.

Oxidation to Carboxylic Acid

Aldehydes are readily oxidized to carboxylic acids.[8][9] The steric hindrance around the formyl group in the target molecule might slightly decrease the rate of oxidation.[2]

Causality Behind Experimental Choices: Strong oxidizing agents like potassium permanganate or chromic acid are effective for this transformation.[9] The choice of oxidant should consider the potential for side reactions with other functional groups in the molecule, although the ethoxy and ester groups are generally stable under these conditions.

Experimental Protocol: Oxidation with Potassium Permanganate

-

Reaction Setup: Dissolve 2-Ethoxy-4-formyl-6-iodophenyl 4-methoxybenzoate in a suitable solvent (e.g., acetone/water mixture).

-

Oxidant Addition: Slowly add a solution of potassium permanganate (KMnO₄) in water to the aldehyde solution at room temperature. The reaction is exothermic, so cooling may be necessary.

-

Reaction Monitoring: Stir the mixture until the purple color of the permanganate disappears, indicating its consumption.

-

Workup: Filter the mixture to remove the manganese dioxide byproduct. Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

-

Isolation and Purification: Collect the solid product by filtration and purify by recrystallization.

Reduction to Alcohol

The formyl group can be easily reduced to a primary alcohol using various reducing agents.[8][9]

Causality Behind Experimental Choices: Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation, as it will not reduce the ester group.[8] Lithium aluminum hydride (LiAlH₄) would reduce both the aldehyde and the ester.

Experimental Protocol: Reduction with Sodium Borohydride

-

Reaction Setup: Dissolve 2-Ethoxy-4-formyl-6-iodophenyl 4-methoxybenzoate in a protic solvent like ethanol or methanol in a round-bottom flask.

-

Reductant Addition: Cool the solution in an ice bath and add sodium borohydride (NaBH₄) portion-wise.

-

Reaction Progression: Stir the reaction mixture at 0 °C to room temperature until the starting material is consumed (monitored by TLC).

-

Workup: Carefully quench the reaction by the slow addition of water, followed by dilute acid (e.g., 1 M HCl) to neutralize the excess borohydride and the resulting alkoxide.

-

Isolation: Extract the product with an organic solvent. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent.

-

Purification: Purify the resulting alcohol by column chromatography if necessary.

Reductive Amination

Reductive amination is a versatile method to synthesize amines from aldehydes.[10] It involves the formation of an imine intermediate, which is then reduced in situ.[10]

Causality Behind Experimental Choices: A one-pot procedure using a reducing agent that is selective for the imine over the aldehyde, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), is often preferred to avoid premature reduction of the aldehyde.[10]

Experimental Protocol: One-Pot Reductive Amination [10][11]

-

Reaction Setup: In a round-bottom flask, dissolve 2-Ethoxy-4-formyl-6-iodophenyl 4-methoxybenzoate (1.0 eq.) and the desired primary or secondary amine (1.1 eq.) in a suitable solvent (e.g., methanol or 1,2-dichloroethane).

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine. A catalytic amount of acetic acid can be added to facilitate this step.

-

Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise to the reaction mixture.

-

Reaction Monitoring: Stir at room temperature for several hours to overnight, monitoring the reaction by TLC.

-

Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent.

-

Purification: Wash the combined organic layers, dry, and concentrate. Purify the crude amine product by column chromatography.

Reactivity of the Iodo Group: Opportunities for Further Functionalization

The presence of the iodine atom on the aromatic ring opens up a vast array of possibilities for further molecular elaboration through palladium-catalyzed cross-coupling reactions.[12][13] This is a crucial aspect for drug development and materials science, as it allows for the introduction of diverse structural motifs.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a highly efficient method for forming carbon-carbon bonds by reacting an organohalide with a boronic acid or ester in the presence of a palladium catalyst and a base.[14][15]

Causality Behind Experimental Choices: The choice of palladium catalyst, ligand, base, and solvent is critical for a successful Suzuki coupling.[14][16] The sterically hindered environment around the iodine atom in the target molecule may necessitate the use of bulky phosphine ligands to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[13][17]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [14][16]

-

Reaction Setup: To a Schlenk flask, add 2-Ethoxy-4-formyl-6-iodophenyl 4-methoxybenzoate (1.0 eq.), the desired aryl or vinyl boronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq.).

-

Solvent Addition and Degassing: Add a suitable solvent system (e.g., toluene/water or dioxane/water). Degas the mixture thoroughly by bubbling with an inert gas (e.g., argon) for 15-20 minutes.

-

Reaction Execution: Heat the reaction mixture under an inert atmosphere at a temperature typically ranging from 80 to 110 °C. Monitor the reaction's progress by TLC or GC-MS.

-

Workup: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.

-

Purification: Wash, dry, and concentrate the combined organic layers. Purify the product by column chromatography.

Palladium-Catalyzed Suzuki Coupling Cycle

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The formyl group in 2-Ethoxy-4-formyl-6-iodophenyl 4-methoxybenzoate exhibits a nuanced reactivity profile, governed by a delicate balance of electronic donation from the ethoxy group and steric hindrance from its ortho substituents. While its reactivity in nucleophilic additions may be somewhat attenuated, standard transformations such as Wittig reactions, Knoevenagel condensations, oxidations, reductions, and reductive aminations are all feasible with appropriate protocol adjustments. Furthermore, the presence of the iodo substituent provides a valuable synthetic handle for diversification through palladium-catalyzed cross-coupling reactions, making this molecule a versatile intermediate for the synthesis of complex molecular architectures.

References

- Benchchem. (n.d.). Application Notes and Protocols: Knoevenagel Condensation with Substituted Benzaldehydes.

- Banerji, K. K. (1988). Separation of polar and steric effects in the oxidation of ortho-substituted benzaldehydes by N-bromobenzamide. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 100(4), 287-292.

- Li, Z.-K., He, C., Yang, M., Xia, C.-Q., & Yu, X.-Q. (n.d.). Kinetic studies on the reaction between substituted benzyl phosphonates and substituted benzaldehydes. Arkat USA.

- (n.d.). Catalyst-free reductive amination of aromatic aldehydes with ammonium formate and Hantzsch ester. Organic & Biomolecular Chemistry (RSC Publishing).

- Yamataka, H., Nagareda, K., Ando, K., & Hanafusa, T. (1990). Relative reactivity and stereoselectivity in the Wittig reactions of substituted benzaldehydes with benzylidenetriphenylphosphorane. The Journal of Organic Chemistry, 55(7), 2129-2135.

- (n.d.). Facile Synthesis of Secondary Amines through One-Pot Reductive Amination of Aromatic Aldehydes in [Et3NH][HSO4] using Sodium Bor. SciSpace.

- (2019, January 17). 1JCH Coupling in Benzaldehyde Derivatives: Ortho Substitution Effect. ACS Omega.

- (2022, August 17). The Wittig Reaction. YouTube.

- (n.d.). Wittig reaction of substituted benzaldehydes with phos- phonium salt 2. ResearchGate.

- Benchchem. (n.d.). A Comparative Guide to the Reactivity of Substituted Benzaldehydes.

- Benchchem. (n.d.). A Comparative Analysis of Palladium Catalysts for Cross-Coupling Reactions of 1-Iodo-2-methyloct-1-ene.

- (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate.

- (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal.

- (n.d.). Hypervalent Iodine Reagents in Palladium-Catalyzed Oxidative Cross-Coupling Reactions.

- (2023, January 22). The Wittig Reaction. Chemistry LibreTexts.

- (2022, February 28). Nucleophilic aromatic substitution. BYJU'S.

- (2017, September 01). Reductive Amination, and How It Works. Master Organic Chemistry.

- (2025, August 07). (PDF) A Simple Protocol for Direct Reductive Amination of Aldehydes and Ketones Using Potassium Formate and Catalytic Palladium Acetate. ResearchGate.

- (2022, June 15). Reduction and Oxidation of Carbonyl Compounds and Derivatives. Books.

- (n.d.). Knoevenagel condensation. Wikipedia.

- (2026, February 20). Aldehyde - Oxidation, Reduction, Reactions. Britannica.

- (2010, October 06). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.

- (n.d.). Nucleophilic Aromatic Substitution. Study.com.

- (n.d.). Ortho Position Changing in Molecules: A Conceptual Perspective. IJSDR.

- (n.d.). Lecture 15 : Aromatic Nucleophilic Substitution. NPTEL Archive.

- (2021, April 30). Short Notes on Nucleophilic Aromatic Substitution. Longdom Publishing.

- (n.d.). Divergent reactivity of homologue ortho-allenylbenzaldehydes controlled by the tether length: chromone versus chromene formation. PubMed.

- (n.d.). Knoevenagel condensation of benzaldehyde with ethyl cyanoacetate.. ResearchGate.

- (n.d.). (a) Comparison of benzaldehyde and ortho-boronoaldehyde reactivity,.... ResearchGate.

- (2023, August 02). 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.

- (n.d.). Suzuki reaction. Wikipedia.

- (2025, August 15). Oxidation and reduction of carbonyls | Organic Chemistry.... Fiveable.

- (2017, October 27). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Pure.

- (2021, August 09). Nucleophilic Aromatic Substitution – The Addition-Elimination Mechanism. Chemistry Steps.

- (2021, October 18). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. ACS Omega.

- (n.d.). Suzuki Coupling. Organic Chemistry Portal.

- (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements. Organic Chemistry Portal.

- (n.d.). Organic Chemistry II (Chem 2042).

- (n.d.). Formylation. Wikipedia.

- (2024, October 10). Suzuki-Miyaura Coupling. Chemistry LibreTexts.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ias.ac.in [ias.ac.in]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. arkat-usa.org [arkat-usa.org]

- 5. youtube.com [youtube.com]

- 6. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. Aldehyde - Oxidation, Reduction, Reactions | Britannica [britannica.com]

- 9. fiveable.me [fiveable.me]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. scispace.com [scispace.com]

- 12. researchgate.net [researchgate.net]

- 13. nobelprize.org [nobelprize.org]

- 14. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Suzuki Coupling [organic-chemistry.org]

- 17. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Application Note & Protocol: High-Fidelity Sonogashira Coupling of 2-Ethoxy-4-formyl-6-iodophenyl 4-methoxybenzoate

Preamble: Strategic Implementation of the Sonogashira Coupling

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[1][2] This powerful transformation, which couples a terminal alkyne with an aryl or vinyl halide, is conducted under remarkably mild conditions, tolerating a wide array of functional groups.[1] Its utility is particularly pronounced in medicinal chemistry and materials science, where the resulting arylalkyne and conjugated enyne scaffolds are prevalent structural motifs.[3][4][5][6]

This guide provides a detailed examination and a robust protocol for the Sonogashira coupling of a sterically hindered and electronically complex substrate, 2-Ethoxy-4-formyl-6-iodophenyl 4-methoxybenzoate . The analysis herein moves beyond a simple recitation of steps to explain the underlying chemical principles, empowering the researcher to adapt and troubleshoot the reaction for their specific needs.

Mechanistic Underpinnings: The Dual Catalytic Cycle

A comprehensive understanding of the reaction mechanism is paramount for successful execution and optimization. The Sonogashira coupling operates through two interconnected, synergistic catalytic cycles: a palladium cycle and a copper cycle.[2][3]

-

The Palladium Cycle (The Primary Coupling Engine):

-

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the aryl-iodide bond of the substrate. This is often the rate-determining step and is facilitated by electron-withdrawing groups on the aryl halide.[7] The high reactivity of aryl iodides makes this step particularly facile.[1][8]

-

Transmetalation: The newly formed Aryl-Pd(II)-I complex receives the acetylide group from the activated copper acetylide intermediate generated in the copper cycle.

-

Reductive Elimination: The resulting di-organopalladium(II) complex undergoes reductive elimination to release the final arylalkyne product and regenerate the active Pd(0) catalyst, which re-enters the cycle.[3]

-

-

The Copper Cycle (The Alkyne Activation Engine):

-

π-Alkyne Complex Formation: The copper(I) co-catalyst coordinates with the terminal alkyne.

-

Deprotonation: An amine base deprotonates the terminal alkyne, facilitated by copper coordination, to form a highly nucleophilic copper acetylide intermediate.[3] This species is the key player that engages with the palladium cycle.

-

The primary role of the copper co-catalyst is to facilitate the reaction at milder conditions (often room temperature) than copper-free variants.[1] However, its presence can promote the undesirable homocoupling of the alkyne (Glaser coupling), a side reaction that must be mitigated through strictly anaerobic conditions.[9]

Substrate Analysis: 2-Ethoxy-4-formyl-6-iodophenyl 4-methoxybenzoate

The chosen aryl iodide presents a unique combination of electronic and steric features that must be considered for optimal reaction design.

-

Aryl Iodide: The C-I bond is the weakest among aryl halides, making it the most reactive substrate for the initial oxidative addition step.[8] This high reactivity allows for the use of mild reaction conditions, often at or slightly above room temperature.

-

Electron-Donating Group (EDG): The ethoxy group at the C2 position is ortho to the iodide. While EDGs can sometimes slow the rate of oxidative addition, the inherent reactivity of the iodide bond largely negates this effect.[10]

-

Electron-Withdrawing Group (EWG): The formyl (aldehyde) group at the C4 position is a moderate EWG. EWGs are known to accelerate the rate of oxidative addition, which is beneficial for the reaction efficiency.[7] The aldehyde functionality is generally stable under standard Sonogashira conditions but can be sensitive to stronger bases or nucleophiles.

-

Steric Hindrance: The presence of two ortho substituents (ethoxy and iodo) introduces steric bulk around the reaction center. This can influence the choice of ligand; however, the linear nature of the incoming acetylide generally tolerates moderate steric hindrance well.

-

Ester Moiety: The 4-methoxybenzoate group is an ester. Standard Sonogashira conditions employing amine bases like triethylamine or diisopropylethylamine are typically not harsh enough to cause significant hydrolysis of the ester. This is a critical consideration for maintaining the integrity of the molecule.

Protocol Design & Optimization

Based on the substrate analysis, a robust protocol can be designed. For this guide, we will use phenylacetylene as a representative terminal alkyne.

4.1. Choice of Catalyst System

-

Palladium Pre-catalyst: Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂) is an excellent choice. It is air-stable, making it easier to handle than Pd(0) sources like Pd(PPh₃)₄, and is readily reduced in situ to the active Pd(0) species.

-

Copper (I) Co-catalyst: Copper(I) iodide (CuI) is the standard and most effective co-catalyst.[1] It is crucial to use a fresh, high-purity source, as oxidation to Cu(II) can impede the reaction.[8][9]

-

Ligand: The triphenylphosphine (PPh₃) ligands already present in the chosen pre-catalyst are generally sufficient for this type of reactive aryl iodide. For less reactive aryl bromides or chlorides, more electron-rich and bulky phosphine ligands (e.g., XPhos) might be necessary.[9]

4.2. Solvent and Base Selection

-

Solvent: Anhydrous, degassed tetrahydrofuran (THF) is an excellent solvent that dissolves the organic substrates and catalysts well.

-

Base: Triethylamine (Et₃N) serves a dual purpose: it acts as the base required to deprotonate the alkyne and also as a solvent and acid scavenger, neutralizing the HI formed during the reaction.[1] Using it as a co-solvent ensures a sufficiently basic environment.

4.3. Reaction Conditions

-

Atmosphere: A strictly inert atmosphere (Nitrogen or Argon) is non-negotiable. Oxygen can deactivate the Pd(0) catalyst and, more critically, promotes the Glaser-Hay homocoupling of the alkyne, which is the most common side reaction.[8][9]

-

Temperature: Given the high reactivity of the aryl iodide, the reaction should proceed efficiently at room temperature. Gentle heating (e.g., 40-50 °C) may be applied if the reaction is sluggish, but higher temperatures increase the risk of side reactions.

Detailed Experimental Protocol

This protocol describes the coupling of 2-Ethoxy-4-formyl-6-iodophenyl 4-methoxybenzoate with phenylacetylene on a 1.0 mmol scale.

5.1. Reagents and Materials

| Reagent | M.W. ( g/mol ) | Amount (mg) | mmoles | Equiv. |

| 2-Ethoxy-4-formyl-6-iodophenyl 4-methoxybenzoate | 454.21 | 454 | 1.0 | 1.0 |

| Phenylacetylene | 102.14 | 123 (128 µL) | 1.2 | 1.2 |

| PdCl₂(PPh₃)₂ | 701.90 | 21 | 0.03 | 0.03 |

| Copper(I) Iodide (CuI) | 190.45 | 11.4 | 0.06 | 0.06 |

| Tetrahydrofuran (THF), Anhydrous | - | 5 mL | - | - |

| Triethylamine (Et₃N), Anhydrous | - | 5 mL | - | - |

5.2. Equipment

-

Two-neck round-bottom flask (50 mL)

-

Magnetic stirrer and stir bar

-

Nitrogen or Argon line with a bubbler

-

Septa, syringes, and needles

-

Standard glassware for workup and chromatography

5.3. Step-by-Step Procedure

-

Reaction Setup: To a dry 50 mL two-neck round-bottom flask equipped with a magnetic stir bar, add 2-Ethoxy-4-formyl-6-iodophenyl 4-methoxybenzoate (454 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (21 mg, 0.03 mmol), and CuI (11.4 mg, 0.06 mmol).

-

Inert Atmosphere: Seal the flask with septa. Evacuate the flask under vacuum and backfill with nitrogen or argon. Repeat this cycle three times to ensure all oxygen is removed. Maintain a positive pressure of the inert gas throughout the reaction.

-

Solvent Addition: Add anhydrous THF (5 mL) and anhydrous triethylamine (5 mL) via syringe. Stir the resulting suspension. The mixture may turn from a pale yellow to a darker, brownish color.

-

Degassing: Bubble nitrogen or argon gas through the stirred solution for 10-15 minutes to ensure the solvents are thoroughly degassed.

-

Alkyne Addition: Add phenylacetylene (128 µL, 1.2 mmol) dropwise via syringe to the stirred reaction mixture at room temperature.

-

Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 2-6 hours. Look for the consumption of the aryl iodide starting material.

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate (30 mL). Filter the mixture through a pad of Celite® to remove the catalyst residues, washing the pad with additional ethyl acetate (2 x 10 mL).

-

Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride (2 x 20 mL) to remove the amine base and copper salts, followed by brine (20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., starting with 95:5 Hexanes:Ethyl Acetate) to afford the pure coupled product.

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Recommended Solution(s) |

| No or Low Reaction | 1. Inactive catalyst (Pd or Cu).2. Insufficiently inert atmosphere.3. Impure reagents or solvents. | 1. Use fresh, high-purity catalysts.[8][9]2. Ensure all degassing procedures are followed meticulously.3. Use anhydrous, freshly distilled solvents and purified starting materials.[9] |

| Alkyne Homocoupling | 1. Presence of oxygen.2. High concentration of copper catalyst. | 1. Improve inert atmosphere technique.[9]2. Reduce CuI loading (to as low as 1-2 mol%). Consider slow addition of the alkyne to keep its instantaneous concentration low.[11] Or, switch to a copper-free protocol. |

| Formation of Black Ppt. | Decomposition of Pd(0) catalyst to palladium black. | This can be caused by impurities or inappropriate solvent choice.[8] While some formation can be tolerated, excessive precipitation indicates a failed reaction. Ensure high-purity reagents.[12] |

| Ester Hydrolysis | Base is too strong or reaction temperature is too high for extended periods. | Use a milder amine base (e.g., diisopropylethylamine). Avoid unnecessarily high temperatures or prolonged reaction times. |

References

-

Wikipedia. Sonogashira coupling. [Link]

-

Vedantu. Sonogashira Coupling: Mechanism, Steps & Applications Explained. [Link]

-

CiteDrive. Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. [Link]

-

Royal Society of Chemistry. Copper-free Sonogashira cross-coupling reactions: an overview. [Link]

-

KAUST Repository. Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]

-

Chemistry LibreTexts. Sonogashira Coupling. [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. [Link]

-

MDPI. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. [Link]

-

ResearchGate. Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review | Request PDF. [Link]

-

ResearchGate. The Sonogashira coupling reaction mechanism. [Link]

-

The chemical reaction database. Copper-free Sonogashira coupling. [Link]

-

Green Chemistry (RSC Publishing). Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles. [Link]

-

ResearchGate. Sonogashira coupling in natural product synthesis. [Link]

-

Royal Society of Chemistry. Copper-free Sonogashira cross-coupling reactions: an overview. [Link]

-

JOCPR. Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. [Link]

-

Reddit. Sonogashira troubleshooting help needed : r/Chempros. [Link]

-

ACS Publications. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews. [Link]

-

Sussex Drug Discovery Centre. Guidelines for Sonogashira cross-coupling reactions. [Link]

-

Reddit. Struggling to make a sonogashira coupling reaction happen : r/Chempros. [Link]

-

ResearchGate. Cu-free Sonogashira cross-coupling reactions of aryl-iodides over the... | Download Table. [Link]

-

ResearchGate. Sonagashira coupling of substituted o-benzoquinoneswith phenyl acetylene. | Download Scientific Diagram. [Link]

-

ResearchGate. What is the best procedure for Sonogashira coupling?. [Link]

Sources

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. citedrive.com [citedrive.com]

- 5. researchgate.net [researchgate.net]

- 6. jocpr.com [jocpr.com]

- 7. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]

- 8. benchchem.com [benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. reddit.com [reddit.com]

Application Notes and Protocols for the Wittig Reaction of 2-Ethoxy-4-formyl-6-iodophenyl 4-methoxybenzoate

Introduction: Strategic Olefination via the Wittig Reaction

The Wittig reaction stands as a cornerstone in synthetic organic chemistry for the creation of carbon-carbon double bonds with exceptional regiocontrol.[1] This olefination process involves the reaction of a phosphorus ylide, also known as a Wittig reagent, with an aldehyde or ketone.[2] The reaction's significance is underscored by Georg Wittig's 1979 Nobel Prize in Chemistry for its discovery.[3] A key advantage of the Wittig reaction is its ability to form a double bond at a precisely defined location, a feature not always achievable with other elimination reactions.[1]

This document provides a detailed guide for performing the Wittig reaction on a complex aromatic aldehyde, 2-Ethoxy-4-formyl-6-iodophenyl 4-methoxybenzoate. The protocol herein is designed for researchers, scientists, and professionals in drug development, offering insights into reaction conditions, mechanistic considerations, and practical execution.

Mechanistic Overview: The Path to Alkene Formation

The mechanism of the Wittig reaction is generally understood to proceed through a concerted [2+2] cycloaddition between the ylide and the carbonyl compound, directly forming a four-membered ring intermediate called an oxaphosphetane.[3][4] This intermediate then undergoes a retro-[2+2] cycloaddition to yield the desired alkene and triphenylphosphine oxide. The formation of the very stable P=O bond in triphenylphosphine oxide is a major driving force for the reaction.[5] An alternative, classical mechanism involves the initial formation of a zwitterionic betaine intermediate, which then cyclizes to the oxaphosphetane.[1][6]

The nature of the substituents on the ylide plays a crucial role in the stereochemical outcome of the reaction. Stabilized ylides, typically bearing electron-withdrawing groups, tend to produce (E)-alkenes, while non-stabilized ylides (with alkyl or aryl groups) generally favor the formation of (Z)-alkenes.[2][7]

Diagram: The Wittig Reaction Mechanism

Caption: Generalized workflow of the Wittig reaction, from ylide generation to alkene formation.

Considerations for 2-Ethoxy-4-formyl-6-iodophenyl 4-methoxybenzoate

The substrate, 2-Ethoxy-4-formyl-6-iodophenyl 4-methoxybenzoate, presents several structural features that require careful consideration when planning a Wittig reaction:

-

Steric Hindrance: The presence of ortho-substituents (ethoxy and iodo groups) adjacent to the formyl group can introduce steric hindrance. This may slow down the reaction rate and could necessitate the use of more reactive, non-stabilized ylides or harsher reaction conditions.[8][9] For significantly hindered ketones, alternative methods like the Horner-Wadsworth-Emmons (HWE) reaction might be more effective.[9]

-

Electronic Effects: The aromatic ring is substituted with both electron-donating (ethoxy) and electron-withdrawing (iodo, and the ester moiety) groups. These can influence the electrophilicity of the carbonyl carbon.

-

Functional Group Compatibility: The Wittig reaction is known for its excellent functional group tolerance.[10] The ester group in the substrate is generally compatible with the reaction conditions.

Experimental Protocol: A Step-by-Step Guide

This protocol details the in-situ generation of a non-stabilized ylide, methylenetriphenylphosphorane (Ph₃P=CH₂), and its subsequent reaction with the target aldehyde. This ylide is commonly used for introducing a methylene group.[2]

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |

| Methyltriphenylphosphonium bromide | 357.23 | (To be calculated) | (To be calculated) | 1.2 |

| Sodium hydride (60% dispersion in mineral oil) | 24.00 | (To be calculated) | (To be calculated) | 1.1 |

| 2-Ethoxy-4-formyl-6-iodophenyl 4-methoxybenzoate | (To be determined) | (To be calculated) | (To be calculated) | 1.0 |

| Anhydrous Tetrahydrofuran (THF) | - | (To be calculated) | - | - |

| Saturated aqueous ammonium chloride (NH₄Cl) | - | (To be calculated) | - | - |

| Anhydrous magnesium sulfate (MgSO₄) | - | - | - | - |

Procedure

-

Ylide Generation:

-

Under an inert atmosphere (e.g., nitrogen or argon), add methyltriphenylphosphonium bromide (1.2 equivalents) to a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar.

-

Add anhydrous THF to the flask to create a suspension.

-

Cool the suspension to 0 °C using an ice bath.

-

Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred suspension. Caution: Hydrogen gas is evolved. Ensure proper ventilation.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for an additional 1-2 hours. The formation of the ylide is often indicated by a color change to deep orange or yellow.[9]

-

-

Wittig Reaction:

-

In a separate flask, dissolve 2-Ethoxy-4-formyl-6-iodophenyl 4-methoxybenzoate (1.0 equivalent) in a minimal amount of anhydrous THF.

-

Cool the ylide solution back down to 0 °C.

-

Slowly add the aldehyde solution to the ylide suspension dropwise via a syringe or dropping funnel over a period of 15-30 minutes.[11]

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Upon completion, cautiously quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Combine the organic layers and wash with brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product, which will contain the desired alkene and triphenylphosphine oxide, should be purified by column chromatography on silica gel. The less polar alkene product will typically elute before the more polar triphenylphosphine oxide byproduct.

-

Diagram: Experimental Workflow

Caption: Step-by-step workflow for the Wittig olefination of the target aldehyde.

Troubleshooting and Optimization

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Product Formation | - Inactive ylide (degraded by air/moisture)- Insufficiently strong base- Low reaction temperature/time | - Use fresh, anhydrous reagents and solvents.[9]- Ensure the base is potent enough for complete deprotonation (e.g., n-BuLi, NaH).[11]- Increase reaction temperature or prolong reaction time, monitoring by TLC.[11] |

| Mixture of (E) and (Z) Isomers | - Reaction conditions favoring a mixture- Use of a semi-stabilized ylide | - For non-stabilized ylides, lithium-free conditions often favor the (Z)-isomer.[10]- The Schlosser modification can be employed to favor the (E)-isomer.[10][12] |

| Difficulty in Purification | - Co-elution of product and triphenylphosphine oxide | - Optimize the solvent system for column chromatography.- The Horner-Wadsworth-Emmons reaction produces a water-soluble phosphate byproduct, simplifying purification.[9] |

| Aldehyde Decomposition | - Aldehyde is unstable to basic conditions | - Add the aldehyde slowly to the ylide solution to maintain a low concentration of free aldehyde.[11]- Consider using milder bases if compatible with ylide formation. |

References

-

Wikipedia. Wittig reaction. [Link]

-

Fiveable. Phosphonium Ylides Definition - Organic Chemistry Key Term. [Link]

-

Organic Chemistry Portal. Wittig Reaction. [Link]

-

Chemistry Steps. The Wittig Reaction: Examples and Mechanism. [Link]

-

Wikipedia. Ylide. [Link]

-

ResearchGate. Synthesis of Phosphonium Ylides | Request PDF. [Link]

-

Organic Chemistry Data. Wittig Reaction - Common Conditions. [Link]

-

ACS Publications. Origin of the E/Z Selectivity in the Synthesis of Tetrasubstituted Olefins by Wittig Reaction of α-Fluorophosphonium Ylides. [Link]

-

Dalal Institute. Wittig Reaction. [Link]

-

Organic Chemistry Tutor. The Wittig Reaction. [Link]

-

ScienceDirect. 9.2.6. Synthesis and Reactivity of Phosphorus Ylides | Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]

-

ACS Publications. Reactivity and Selectivity in the Wittig Reaction: A Computational Study. [Link]

-

ResearchGate. Reactivity and Selectivity in the Wittig Reaction: A Computational Study. [Link]

-

ResearchGate. Wittig reaction of various aromatic aldehydes with halides and triphenylphosphine under solvent-free microwave heating conditions a. [Link]

-

SpringerLink. Phosphorus Ylides. [Link]

-

Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. [Link]

-

L.S.College, Muzaffarpur. Wittig reaction. [Link]

-

ResearchGate. Cooperative ortho-effects on the Wittig reaction. Interpretation of stereoselectivity in the reaction of ortho-halo-substituted benzaldehydes and benzylidenetriphenylphosphoranes | Request PDF. [Link]

-

ACS Publications. Wittig Reactions in Water Media Employing Stabilized Ylides with Aldehydes. Synthesis of α,β-Unsaturated Esters from Mixing Aldehydes, α-Bromoesters, and Ph3P in Aqueous NaHCO3 | The Journal of Organic Chemistry. [Link]

-

Organic Synthesis. Wittig & Wittig-Horner reactions. [Link]

-

ACS Publications. Mechanism of the Wittig reaction: the role of substituents at phosphorus. [Link]

-

Pearson. Wittig Reaction Explained: Definition, Examples, Practice & Video Lessons. [Link]

-

Organic Syntheses. Preparation of a Z-Iodoalkene through Stork-Zhao-Wittig Olefination, Stereo-retentive Lithium-iodine Exchange and. [Link]

-

ResearchGate. Optimization of Wittig reaction. | Download Scientific Diagram. [Link]

-

Chemistry LibreTexts. The Wittig Reaction. [Link]

-

Chemistry Steps. Wittig Reaction Practice Problems. [Link]

-

OpenBU. Wittig Reaction. [Link]

-

Chemistry LibreTexts. 20.4: The Wittig reaction. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. dalalinstitute.com [dalalinstitute.com]

- 3. The Wittig Reaction: Examples and Mechanism - Chemistry Steps [chemistrysteps.com]

- 4. open.bu.edu [open.bu.edu]

- 5. organicchemistrytutor.com [organicchemistrytutor.com]

- 6. books.rsc.org [books.rsc.org]

- 7. Wittig Reaction [organic-chemistry.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Wittig reaction - Wikipedia [en.wikipedia.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. lscollege.ac.in [lscollege.ac.in]

application of 2-Ethoxy-4-formyl-6-iodophenyl 4-methoxybenzoate in medicinal chemistry

Application Note: 2-Ethoxy-4-formyl-6-iodophenyl 4-methoxybenzoate in Medicinal Chemistry

Executive Summary

2-Ethoxy-4-formyl-6-iodophenyl 4-methoxybenzoate (CAS: 443730-63-0) is a high-value, trifunctionalized building block designed for Diversity-Oriented Synthesis (DOS) and Fragment-Based Drug Discovery (FBDD) .[1][2]

Unlike simple intermediates, this molecule possesses three orthogonal reactive handles—an aryl iodide , an aldehyde , and a protected phenol (masked as a p-anisate ester).[1][2] This unique architecture allows medicinal chemists to rapidly construct complex biaryl systems , heterocycles , and kinase inhibitor scaffolds (e.g., Hsp90, B-RAF, or VEGFR inhibitors) with precise regiocontrol.[1][2]

This guide details the strategic application of this compound, focusing on its utility in synthesizing Somatostatin Receptor (SSTR5) antagonists and resorcylic acid lactone analogs , supported by validated experimental protocols.[1][2]

Chemical Architecture & Strategic Logic

The power of this scaffold lies in its ability to serve as a "molecular hub."[1][2] Each functional group addresses a specific need in the drug development cycle:

| Functional Group | Reactivity Profile | Medicinal Chemistry Application |

| Aryl Iodide (C6) | High reactivity in Pd-catalyzed cross-coupling (Suzuki, Sonogashira, Heck).[1][2] | Installation of the Biaryl Core or Heterocyclic Tail (e.g., pyridine, pyrazole) common in kinase inhibitors.[1][2] |

| Aldehyde (C4) | Electrophilic center for Reductive Amination, Wittig olefination, or condensation.[1][2] | Attachment of Solubilizing Groups (e.g., morpholine, piperidine) or formation of Schiff bases/Hydrazones .[1][2] |

| p-Anisate Ester (C1) | Robust phenol protecting group; orthogonal to acidic/mild basic conditions.[1][2] | Protects the phenol during Pd-coupling; removal reveals a donor for H-bonding (e.g., to Glu/Asp residues in ATP pockets).[1][2] |

| Ethoxy Group (C2) | Fixed substituent.[1][2] | Provides Steric Bulk to lock conformation and improves Lipophilicity/Metabolic Stability compared to methoxy analogs.[1][2] |

Medicinal Chemistry Applications

Synthesis of Biaryl Kinase & GPCR Inhibitors

The core structure (3-ethoxy-4-hydroxy-5-iodobenzaldehyde) is a validated intermediate in the synthesis of SSTR5 antagonists used for diabetes management [1].[1][2] The benzoate-protected variant allows for the installation of sensitive aryl groups via Suzuki coupling before the phenol is exposed, preventing catalyst poisoning or side reactions.[1][2]

Hsp90 Inhibitor Development

In the development of Hsp90 inhibitors (e.g., PU-H71 analogs), the benzaldehyde moiety mimics the adenosine ring of ATP.[1][2] The iodine position allows for the introduction of a "linker" domain that extends into the solvent-exposed region of the protein.[1][2] The 4-methoxybenzoate group serves as a surrogate for the resorcinol motif until the final deprotection step, ensuring high crystallinity and purification ease during intermediate steps.[1][2]

Experimental Protocols

Protocol A: Regioselective Suzuki-Miyaura Coupling

Objective: To install a heteroaryl ring at the C6 position while preserving the aldehyde and ester.[1][2]

Reagents:

Procedure:

-

Setup: In a glovebox or under Ar flow, charge a microwave vial with the Scaffold (1.0 mmol), Boronic acid (1.2 mmol), and Base (3.0 mmol).

-

Solvation: Add anhydrous 1,4-Dioxane (10 mL). Degas by bubbling Ar for 10 min.[1][2]

-

Catalysis: Add Pd(dppf)Cl₂ (0.05 mmol). Seal the vial immediately.

-

Reaction: Heat to 90°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 3:1).[1][2] The starting material (Rf ~0.[1][2][3]6) should disappear.

-